N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide
Description
Properties
Molecular Formula |
C13H15FN4OS |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C13H15FN4OS/c1-2-18-11(16-17-13(18)20)7-8-15-12(19)9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3,(H,15,19)(H,17,20) |
InChI Key |
OFDDLIFLVXJWFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CCNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide involves several steps. One common method includes the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with ethyl bromoacetate to form an intermediate, which is then reacted with 2-fluorobenzoyl chloride under basic conditions to yield the final product . Industrial production methods often utilize microwave-assisted synthesis to achieve higher yields and shorter reaction times .
Chemical Reactions Analysis
N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution.
Scientific Research Applications
N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity . Additionally, the compound can interact with DNA and proteins, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Core Structural Variations
The 1,2,4-triazole-3-thione/thiol scaffold is a common feature in several analogs. Key differences arise in substituent groups:
Key Observations :
- Electronic Effects : The 2-fluoro-benzamide group in the target compound introduces electron-withdrawing properties, contrasting with sulfonamide or aryl-sulfonyl analogs (e.g., ), which enhance polarity and hydrogen-bonding capacity.
- Tautomerism : Like other 5-mercapto-1,2,4-triazoles, the target compound exists in thione-thiol tautomeric equilibrium, confirmed by the absence of ν(S-H) IR bands (~2500–2600 cm⁻¹) and presence of ν(C=S) (~1247–1255 cm⁻¹) .
Physicochemical and Spectral Comparisons
IR and NMR Spectral Data
Biological Activity
N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.38 g/mol. The compound features a triazole ring, an ethyl group, and a mercapto group which contribute to its biological reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to the presence of the triazole moiety. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, crucial for ergosterol synthesis in fungal cell membranes. This inhibition can lead to effective antifungal activity against various pathogens.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.
Antifungal Activity
The compound's antifungal potential is notable due to its triazole component. Research indicates that it can effectively inhibit the growth of fungi such as Candida species and Aspergillus species by targeting their cytochrome P450-dependent enzymes .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The structure-activity relationship (SAR) indicates that modifications to the triazole ring enhance its cytotoxic effects against various cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Amino-N-(4-benzoylphenyl)benzenesulfonamide | Contains an amino group instead of a mercapto group | Known for anti-inflammatory properties |
| 5-Mercapto-1H-tetrazole | Features a tetrazole ring instead of triazole | Exhibits different biological activities |
| N-(4-(5-Mercapto-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | Contains a pyrazole ring | Demonstrated antifungal activity |
This table illustrates how this compound occupies a unique position due to its specific functional groups and potential applications in medicinal chemistry.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures showed IC50 values ranging from 0.5 µg/mL to 10 µg/mL against various bacterial strains, indicating strong antimicrobial action.
- Antifungal Studies : Research showed that the compound effectively inhibited Candida albicans growth at concentrations as low as 1 µg/mL, showcasing its potential as an antifungal agent .
- Cytotoxicity in Cancer Cells : In vitro tests revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value of approximately 15 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
